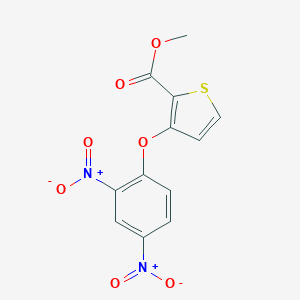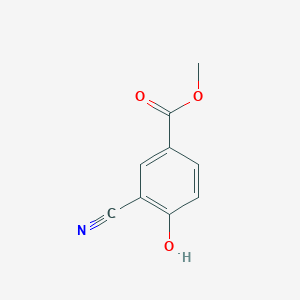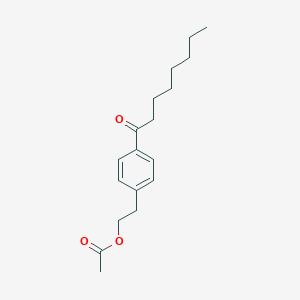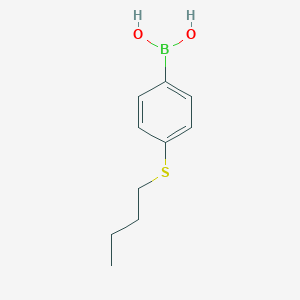
2,2,2-Trifluoro-1-(naphthalen-1-yl)ethanol
Overview
Description
“2,2,2-Trifluoro-1-(naphthalen-1-yl)ethanol” is a chemical compound with the molecular formula C12H7F3O . It is a derivative of ethanol where one hydrogen atom is replaced by a naphthalen-1-yl group and three hydrogen atoms are replaced by fluorine atoms .
Molecular Structure Analysis
The molecular structure of “2,2,2-Trifluoro-1-(naphthalen-1-yl)ethanol” consists of a naphthalen-1-yl group attached to a trifluoroethanol group . The presence of the three fluorine atoms makes the molecule highly electronegative, which can influence its reactivity .Scientific Research Applications
Optical Resolution and Enantioselectivity
- The optical resolution of 2,2,2-Trifluoro-1-(naphthyl)ethanols (TFNEs) can be achieved by lipase-catalyzed enantioselective acetylation, with S-acetates and R-alcohols being obtained. Lipases exhibit high enantioselectivity for certain TFNEs but low for others, indicating potential applications in stereoselective synthesis (Kato et al., 1995).
Kinetic Resolution via Acylation
- Kinetic resolution of 2,2,2-trifluoro-1-aryl ethanol using (R)-benzotetramisole as a catalyst has been explored. This method is applicable in the preparation of enantiomerically pure 2,2,2-trifluoro-1-aryl ethanol, highlighting its utility in chiral chemistry (Qing Xu et al., 2009).
Silylation Studies
- Studies on the silylation of secondary alcohols like 1-(naphthalen-1-yl)ethanol provide insights into the reactivity and selectivity principles, relevant in organic synthesis and chemical modifications (Patschinski & Zipse, 2015).
Enantiomeric Separation
- Direct enantiomeric resolution of racemic 1-(naphthalen-1-yl)ethanol derivatives has been achieved using chromatographic techniques, which is significant for separating and studying chiral molecules (Karakurt et al., 2012).
Photophysical Behavior Studies
- Photophysical studies of probes in mixtures containing 2,2,2-trifluoroethanol provide insights into solvent effects on emission properties, relevant in biological and chemical sensor applications (Cerezo et al., 2001).
Biocatalytic Applications
- Biocatalytic asymmetric synthesis of (R)-2-bromo-1-(naphthalen-2-yl)ethanol demonstrates the potential of biocatalysis in producing enantiomerically pure forms of chemical compounds, relevant in pharmaceuticals (Taşdemir et al., 2020).
Applications in Material Science
- The use of metal-organic frameworks for separating mixtures involving naphthalene highlights applications in material separation and purification (Liu et al., 2011).
Antibacterial Studies
- Antibacterial studies involving 2-(naphthalene-2-yl)-2-(naphthalene-2ylamino) acetonitrile ligand, derived from naphthalene derivatives, showcase the potential in medical and antibacterial applications (Al-amery, 2016).
Fuel Additive Research
- The effect of naphthalene addition to ethanol in combustion processes provides insights into fuel efficiency and emission control (Feser et al., 2018).
properties
IUPAC Name |
2,2,2-trifluoro-1-naphthalen-1-ylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3O/c13-12(14,15)11(16)10-7-3-5-8-4-1-2-6-9(8)10/h1-7,11,16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RATZWCVDALBRJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00450501 | |
| Record name | 2,2,2-trifluoro-1-(naphthalen-1-yl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00450501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-Trifluoro-1-(naphthalen-1-yl)ethanol | |
CAS RN |
17556-44-4 | |
| Record name | 2,2,2-trifluoro-1-(naphthalen-1-yl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00450501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![1-Oxa-9-azaspiro[5.5]undecan-5-amine](/img/structure/B180660.png)
![4-isocyanato-2-methyl-1-[4-[(trifluoromethyl)thio]phenoxy]Benzene](/img/structure/B180662.png)
![7-Methoxyimidazo[1,2-A]pyridine-2-carboxylic acid](/img/structure/B180663.png)
![1,4-Dioxaspiro[4.5]dec-7-en-8-yl trifluoromethanesulfonate](/img/structure/B180665.png)
